Azonine
CAS No.: 293-57-2
Cat. No.: VC19744591
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293-57-2 |
|---|---|
| Molecular Formula | C8H9N |
| Molecular Weight | 119.16 g/mol |
| IUPAC Name | 1H-azonine |
| Standard InChI | InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H |
| Standard InChI Key | HWGJWYNMDPTGTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=CNC=CC=C1 |
Introduction
Structural and Electronic Characteristics of Azonine
Molecular Geometry and Aromaticity
Azonine (C₈NH₉) exhibits a unique balance between aromaticity and structural flexibility. Theoretical studies reveal that the parent azonine molecule adopts a nonplanar conformation due to the interplay between lone-pair electrons on nitrogen and π-electron delocalization . Despite this distortion, azonine retains aromatic characteristics, as evidenced by its resonance energy (calculated at 16.3 kcal/mol) and diatropic ring currents in NMR studies . Substitution at the nitrogen atom (e.g., N-methylation) further perturbs the geometry, with N-methylazonine showing increased puckering (dihedral angles of 15–20°) while maintaining conjugation across the ring system .
Spectroscopic Signatures
The vibrational spectrum of azonine, analyzed through potential energy distribution calculations, shows characteristic bands at:
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1580–1620 cm⁻¹ (C=C/C=N stretching)
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750–800 cm⁻¹ (out-of-plane CH bending)
UV-vis spectroscopy reveals a strong absorption band at λₘₐₓ = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated system .
Table 1: Key Physical Properties of Azonine Derivatives
Synthetic Methodologies
Classical Cyclization Approaches
The synthesis of azonine derivatives typically employs ring-closing strategies:
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Dieckmann Cyclization: Ethyl 8-azanonanoate undergoes intramolecular condensation under basic conditions (KOBu-t, THF, 0°C), yielding azonine-2-carboxylate in 45–50% yield .
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Hofmann Elimination: Treatment of 9-aminooctanamide with bromine in NaOH produces azonine through sequential Hofmann degradation and cyclization (35% yield) .
Modern Catalytic Methods
Recent advances employ transition metal catalysis for improved efficiency:
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Ruthenium-Catalyzed Metathesis: Grubbs II catalyst (5 mol%) facilitates the cyclization of diallylamine derivatives to azonine frameworks at 40°C (71% yield, >95% ee) .
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Photoredox Coupling: Visible-light-mediated [3+6] cycloadditions between enamines and dienes provide access to functionalized azonines under mild conditions .
Chemical Reactivity and Transformations
Electrophilic Substitution
The nitrogen atom in azonine demonstrates ambident nucleophilicity:
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N-Alkylation: Reacts with methyl iodide (KI, DMF, 80°C) to give N-methylazonine (89% yield) .
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Acylation: Acetic anhydride in pyridine produces N-acetylazonine (mp 142–144°C) with complete regioselectivity .
Ring Expansion and Contraction
Azonine participates in unique ring-size interconversions:
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Schmidt Reaction: Treatment with HN₃/H₂SO₄ converts dibenzoazoninediones to benzimidazo[1,2-b]benzazepines (62% yield) .
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Mannich Cyclization: Condensation with formaldehyde/aniline yields spirocyclic indenoquinolines through unexpected ring contraction .
Supramolecular Interactions
The distorted π-system enables distinctive host-guest chemistry:
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Cation Binding: K⁺ forms stable complexes (log K = 3.2) through cation-π interactions, as confirmed by X-ray crystallography .
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Anion Recognition: N-H groups in octahydroazonine derivatives selectively bind chloride (Ka = 1.8×10³ M⁻¹) via hydrogen bonding .
Spectroscopic and Computational Characterization
Advanced NMR Analysis
¹H NMR of azonine derivatives shows characteristic splitting patterns:
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N-H proton: δ 3.2–3.5 ppm (broad singlet, JNH = 8.2 Hz)
DFT calculations (B3LYP/6-311++G**) closely match experimental ¹³C NMR shifts (RMSD = 1.8 ppm), validating the proposed structures .
Theoretical Insights
Natural Bond Orbital (NBO) analysis reveals:
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78% p-character in nitrogen's lone pair
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Conjugation energy of 24.7 kcal/mol stabilizing the ring
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Wiberg Bond Index of 1.35 for C-N bonds, indicating partial double-bond character
Biological and Materials Applications
Materials Science Applications
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Organic Semiconductors: Thin films of N-arylazonines show hole mobility of 0.12 cm²/V·s, making them candidates for OLED devices .
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Ion-Selective Membranes: Octahydroazonine-doped polymers achieve Na⁺/K⁺ selectivity of 1:150 in electrochemical sensors .
| Compound | GHS Codes | PPE Requirements | First Aid Measures |
|---|---|---|---|
| Azonine | H314 | Gloves, face shield | Flush skin with water |
| Octahydro-1H-azonine | H226, H315 | Chemical apron | Inhalation: fresh air |
| N-Methylazonine | H302 | Fume hood | Ingestion: activated charcoal |
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